molecular formula C13H15N5O3 B11494053 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11494053
M. Wt: 289.29 g/mol
InChI Key: OAPYDFVXHZQSKU-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Substitution with Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.

    Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting acetic anhydride with an amine precursor.

    Coupling with Pyridine Ring: The final step involves coupling the pyrazole derivative with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amine derivative.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Uniqueness

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to the combination of its pyrazole ring with a nitro group, a methyl group, and an acetamide moiety linked to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C13H15N5O3/c1-10-8-12(18(20)21)16-17(10)9-13(19)15-7-5-11-4-2-3-6-14-11/h2-4,6,8H,5,7,9H2,1H3,(H,15,19)

InChI Key

OAPYDFVXHZQSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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